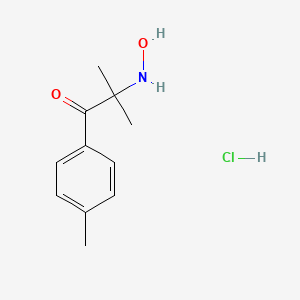

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochloride, also known as Methamphetamine, is a potent central nervous system stimulant that is widely abused for its euphoric effects. Methamphetamine is classified as a Schedule II drug by the United States Drug Enforcement Administration due to its high potential for abuse and addiction.

Wirkmechanismus

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can also cause the release of stress hormones, such as cortisol and adrenaline, which can lead to increased heart rate, blood pressure, and body temperature.

Biochemical and Physiological Effects

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has a wide range of biochemical and physiological effects on the body. It can cause vasoconstriction, leading to decreased blood flow to the heart and other organs. It can also cause oxidative stress, leading to damage to cells and tissues. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can also cause changes in the brain, including decreased gray matter volume, alterations in white matter integrity, and changes in brain metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has several advantages for use in laboratory experiments, including its ability to induce dopamine release and its long-lasting effects. However, it also has several limitations, including its high potential for abuse, neurotoxicity, and the difficulty in controlling dosages.

Zukünftige Richtungen

There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine, including the development of new treatments for addiction and the exploration of its potential therapeutic uses. Additionally, research is needed to understand the long-term effects of 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine use on the brain and body and to develop effective prevention and intervention strategies for 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine abuse.

Conclusion

In conclusion, 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine is a potent central nervous system stimulant with a high potential for abuse and addiction. It has been extensively studied for its pharmacological effects and potential therapeutic uses. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has several advantages for use in laboratory experiments, including its ability to induce dopamine release and its long-lasting effects. However, it also has several limitations, including its high potential for abuse, neurotoxicity, and the difficulty in controlling dosages. There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine, including the development of new treatments for addiction and the exploration of its potential therapeutic uses.

Synthesemethoden

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can be synthesized by using various methods, including the reduction of ephedrine or pseudoephedrine, the reductive amination of phenylacetone, or the Leuckart reaction of phenyl-2-propanone. The most common method of synthesis involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine in a process known as the Nazi method. However, this method is highly dangerous and can result in explosions, fires, and toxic fumes.

Wissenschaftliche Forschungsanwendungen

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has been extensively studied for its pharmacological effects and potential therapeutic uses. It has been used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity due to its ability to increase alertness, concentration, and reduce appetite. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has also been studied as a potential treatment for depression, Parkinson's disease, and narcolepsy.

Eigenschaften

IUPAC Name |

2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-4-6-9(7-5-8)10(13)11(2,3)12-14;/h4-7,12,14H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJXRXLSFFGNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)(C)NO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386766 |

Source

|

| Record name | 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5839-33-8 |

Source

|

| Record name | 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)

![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)

![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)

![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)

![5-{[(3-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962948.png)

![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)

![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)